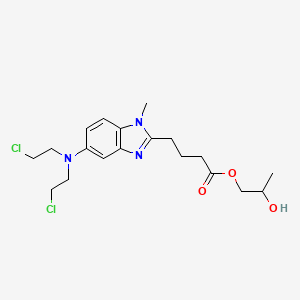
Bendamustine 2-Hydroxyprop-1-yl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bendamustine 2-Hydroxyprop-1-yl Ester is a derivative of the anticancer drug Bendamustine Hydrochloride. It is known for its enhanced cytotoxic properties compared to the parent compound, making it a potent agent against various human cancer cell types, including those resistant to Bendamustine .
准备方法
The synthesis of Bendamustine 2-Hydroxyprop-1-yl Ester involves the esterification of Bendamustine Hydrochloride. The process typically includes the reaction of Bendamustine with 2-Hydroxypropyl alcohol under specific conditions to form the ester. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity of the final product .
化学反应分析
Bendamustine 2-Hydroxyprop-1-yl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, leading to the formation of Bendamustine and 2-Hydroxypropyl alcohol
科学研究应用
Bendamustine is a chemotherapy medication that combines an alkylating agent and antimetabolite, and it is approved for the treatment of certain blood cancers . Bendamustine hydrochloride, or 4-(5-(bis-(2-chloro-ethyl)-amino)-1-methyl-1H-benzimidazol-2-yl)-butyric acid hydrochloride, was first synthesized in 1963 and developed as an anticancer drug . Bendamustine can cause crosslinking alkylation of DNA strands due to its di-(chloroethyl)-amine group . Approvals for bendamustine include the treatment of chronic lymphocytic leukemia (CLL), indolent non-Hodgkin lymphoma (NHL), and multiple myeloma (MM) . Bendamustine is often used with other cytostatic drugs like rituximab .
Clinical Applications of Bendamustine
Clinical research has increased in recent years regarding bendamustine . While bendamustine as a single agent has demonstrated good tolerability, its benefits have been limited when used to treat bile duct cancer, soft tissue sarcoma, germ cell cancer, small cell lung cancer, and pretreated metastatic or advanced breast cancer . Bendamustine in combination with other therapies has demonstrated comparable efficacy to standard treatment regimens, and it is considered an interesting drug for treating patients in poor clinical condition or as a second-line therapy, due to its mild side effects and reduced cross-resistance with other alkylating drugs .
Bendamustine in treating Lymphoma and Leukemia
Bendamustine has demonstrated effectiveness in treating conditions such as indolent non-Hodgkin lymphoma (NHL), chronic lymphocytic leukemia, and mantle cell lymphoma, and can improve progression-free survival, reduce residual tumor cells, and minimize tumor burden .
A study evaluated 134 patients treated with bendamustine and rituximab for starting dosage, patient characteristics, toxicities, and clinical outcome . The overall response rate (ORR) for the entire group of patients was 89% . After treatment with bendamustine and rituximab, 61 patients (46%) achieved complete response (CR), 56 patients (42%) achieved partial response/very good partial response (PR/VGPR), 4 patients (3%) had stable disease (SD), 11 patients (8%) had progressive disease (PD), and 1 patient had a hypersensitivity reaction to bendamustine and switched to alternate therapy .
Bendamustine was approved by the FDA on October 31, 2008, for treating patients with indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed during or within 6 months of treatment with rituximab or a rituximab-containing regimen .
Bendamustine and Oral Pharmaceutical Composition
作用机制
Bendamustine 2-Hydroxyprop-1-yl Ester exerts its effects through its alkylating properties. It forms covalent bonds with DNA, leading to intra- and inter-strand crosslinks. These crosslinks disrupt DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cancer cells, making it effective against various malignancies .
属性
分子式 |
C19H27Cl2N3O3 |
|---|---|
分子量 |
416.3 g/mol |
IUPAC 名称 |
2-hydroxypropyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C19H27Cl2N3O3/c1-14(25)13-27-19(26)5-3-4-18-22-16-12-15(6-7-17(16)23(18)2)24(10-8-20)11-9-21/h6-7,12,14,25H,3-5,8-11,13H2,1-2H3 |
InChI 键 |
DPJNJXZCGGZVAS-UHFFFAOYSA-N |
规范 SMILES |
CC(COC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















